REACTION_CXSMILES
|
C(OC([N:11]1[CH2:15][CH:14]([O:16][CH3:17])[CH2:13][N:12]1[C:18](=[O:27])[CH2:19][C:20]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=1)=O)C1C=CC=CC=1>CO>[F:26][C:23]1[CH:24]=[CH:25][C:20]([CH2:19][C:18]([N:12]2[CH2:13][CH:14]([O:16][CH3:17])[CH2:15][NH:11]2)=[O:27])=[CH:21][CH:22]=1
|
Name
|
2-[2-(4-Fluorophenyl)acetyl]-4-methoxy-pyrazolidine-1-carboxylic acid benzyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1N(CC(C1)OC)C(CC1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred vigorously at room temperature under 1 atmosphere of hydrogen gas for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask is flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
charged with 10% palladium on carbon (1.2 g)
|
Type
|
CUSTOM
|
Details
|
The flask is flushed with nitrogen
|
Type
|
FILTRATION
|
Details
|
the reaction mixture filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
rinsing with ethyl acetate (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)N1NCC(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |